molecular formula C10H13NO B1293656 4'-Dimethylaminoacetophenone CAS No. 2124-31-4

4'-Dimethylaminoacetophenone

Cat. No. B1293656
CAS RN: 2124-31-4
M. Wt: 163.22 g/mol
InChI Key: HUDYANRNMZDQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Dimethylaminoacetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a dimethylamino group attached to the acetophenone structure. While the provided papers do not directly describe 4'-Dimethylaminoacetophenone, they offer insights into the synthesis and properties of related compounds, which can be useful in understanding the chemical behavior and potential applications of 4'-Dimethylaminoacetophenone.

Synthesis Analysis

The synthesis of related compounds, such as 4-Chloro-2-hydroxyacetophenone and 4-Aminoacetophenone, involves multiple steps including acetylation, methylation, Fries rearrangement, Williamson etherification, Smiles rearrangement, and hydrolysis reactions . These methods could potentially be adapted for the synthesis of 4'-Dimethylaminoacetophenone by substituting the appropriate starting materials and reagents. For instance, the synthesis of 4-Dimethylaminoacetophenone oxime from 4-dimethylaminoacetophenone and hydroxylamine hydrochloride suggests that the dimethylamino group can be retained throughout the reaction process .

Molecular Structure Analysis

The molecular structure of 4'-Dimethylaminoacetophenone would be expected to feature a benzene ring with an acetyl group (a methyl group attached to a carbonyl group) and a dimethylamino group. The steric structure of related compounds, such as 4-dimethylaminoacetophenone O-vinyloxime, has been studied, revealing nonplanar conformations and the presence of E isomers with s-trans conformation of the vinyloxy group . These findings could suggest that 4'-Dimethylaminoacetophenone may also exhibit conformational isomerism and steric hindrance effects.

Chemical Reactions Analysis

The chemical reactions involving acetophenone derivatives are diverse. For example, the synthesis of 4-Dimethylaminoacetophenone O-vinyloxime involves a reaction with acetylene, indicating that the ketone group in acetophenone derivatives can undergo further chemical transformations . Additionally, the synthesis of analogs of hallucinogenic compounds demonstrates the versatility of the acetophenone structure in forming various substituted derivatives, which could be relevant for the functionalization of 4'-Dimethylaminoacetophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Dimethylaminoacetophenone can be inferred from related compounds. For instance, the optimization of the synthesis of 4'-nonafluorobutylacetophenone provides insights into the solubility and reactivity of acetophenone derivatives in different solvents and under various catalytic conditions . The characterization of these compounds by nuclear magnetic resonance, IR, and mass spectroscopy also suggests that similar analytical techniques could be employed to determine the properties of 4'-Dimethylaminoacetophenone.

Scientific Research Applications

Synthesis and Structural Studies

4'-Dimethylaminoacetophenone (DMAAP) has been a subject of interest in the synthesis of novel organic compounds. Sobenina et al. (2008) explored the synthesis of 4-Dimethylaminoacetophenone O-vinyloxime from DMAAP and hydroxylamine hydrochloride, focusing on its steric structure and conformational properties (Sobenina et al., 2008). Similarly, the synthesis and structural analysis of 4-(4-dimethylaminobenzylidene)aminoacetophenone, a Schiff base, were performed by Rocha et al. (2017), including its crystal structure, spectroscopic, and theoretical investigation (Rocha et al., 2017).

Fluorescence and Photophysical Properties

The fluorescence properties of DMAAP have been studied extensively. Matsushita and Hikida (1998) investigated the fluorescence properties of excited DMAAP when complexed with α-cyclodextrin (CD), observing dual fluorescence in neutral aqueous solutions and the absence of TICT fluorescence in alkaline solutions (Matsushita & Hikida, 1998). Dobrowski et al. (1992) examined the secondary fluorescences of DMAAP in different solvents, providing insight into its photophysical behavior (Dobrowski et al., 1992).

Complexation with Cyclodextrins

The interaction of DMAAP with cyclodextrins (CDs) has been a focal point of research. Matsushita et al. (2003) studied the effect of CD cavity size on the fluorescence properties of DMAAP-CD complexes, revealing insights into the excited state dynamics of these complexes (Matsushita et al., 2003).

Pharmacological Exploration

While maintaining the focus away from drug usage, dosage, and side effects, it's noteworthy to mention the broader category of compounds including DMAAP derivatives that have been investigated for potential pharmacological applications. For instance, the synthesis and pharmacological exploration of compounds related to DMAAP for their antibacterial and DNA photocleavage activity were explored by Sharma et al. (2020), highlighting the potential of these compounds in pharmacological research (Sharma et al., 2020).

Safety And Hazards

4’-Dimethylaminoacetophenone is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .

Relevant Papers One relevant paper titled “4-Dimethylaminoacetophenone O-vinyloxime: Synthesis and steric structure” was found . The paper discusses the synthesis of 4-dimethylaminoacetophenone O-vinyloxime from 4-dimethylaminoacetophenone and hydroxylamine hydrochloride . According to the experimental data and quantum-chemical calculations, 4-dimethylaminoacetophenone O-vinyloxime is formed as the only E isomer with preferential s-trans conformation of the vinyloxy group, which is characterized by essentially nonplanar structure .

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDYANRNMZDQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062192
Record name 4-Dimethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Dimethylaminoacetophenone

CAS RN

2124-31-4
Record name 1-[4-(Dimethylamino)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2124-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylaminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Dimethylaminoacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-[4-(dimethylamino)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dimethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-dimethylaminophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DIMETHYLAMINOACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8EZQ5S1GC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture containing 50 g of p-fluoroacetophenone and 150 ml of 40% aqueuous dimethylamine is warmed in a pressure bottle at 90°-100° C. After two hours, a pale yellow oil is formed. The mixture is cooled, and the oil solidifies. The solid is collected and washed well with H2O to give 54.93 of p-dimethylaminoacetophenone, mp 101°-103° C., after heptane recrystallization. A 72 g sample of this acetophenone is heated with 129 g of N-chlorosuccinimide in 700 ml of toluene to reflux temperature and maintained at this temperature for 35 minutes. The mixture is cooled and filtered. The filter cake is washed with 200 ml of toluene, and the filtrate and wash solution are evaporated to dryness in vacuo to afford 66 g of oil. This oil is chromatographed on SiO2 with 40% hexane/CH2Cl2 to give 38.9 g of 3.5-dichloro-4-dimethylaminoacetophenone as a yellow oil. A 5.22 g sample of this oil is added portionwise to 2.75 g of SeO2 in 20 ml of dioxane and 0.7 ml of H2O at 55°-60° C. This mixture is heated at reflux temperature for 4.5 hours, cooled and filtered through siliceous earth. The filter cake is washed with 20 ml of dioxane. The dioxane solutions are cooled to 15° C. and 2.77 g of t-butylamine is added dropwise to afford a tan precipitate. After stirring 15 minutes at room temperature, the mixture is diluted with 200 ml of ethanol, cooled to 5° C. and 7 g of NaBH4 is added portionwise. After 15 hours, the mixture is treated with 300-400 g of ice and 200 ml of H2O at below 10° C. The mixture is stirred to dissolve all solids and extracted with 300 ml of CH2Cl2. The CH2Cl2 layer is washed with 100 ml of H2O, dried (MgSO4) and evaporated to dryness in vacuo to give 5.6 g of orange oil. This oil is dissolved in ethyl ether, decolorized with activated carbon and concentrated to 15 ml. On cooling, crystals are obtained. The title product is collected as white crystals, mp 96°-99° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Dimethylaminoacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Dimethylaminoacetophenone
Reactant of Route 3
Reactant of Route 3
4'-Dimethylaminoacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Dimethylaminoacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Dimethylaminoacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Dimethylaminoacetophenone

Citations

For This Compound
142
Citations
B Awwad, A Saleh - repository.yu.edu.jo
… Similar investigation was carried out on optical properties (absorption and different types of fluorescence measurements) of 4-dimethylaminoacetophenone (DMAAP) and only type Ι …
Number of citations: 0 repository.yu.edu.jo
T Fujiwara, JK Lee, MZ Zgierski, EC Lim - Chemical Physics Letters, 2009 - Elsevier
TDDFT calculations and time-resolved transient absorption (TA) studies of the low-lying excited states of 4-dimethylaminobenzaldehyde (4-DMABA) and 4-dimethylaminoacetophenone …
Number of citations: 27 www.sciencedirect.com
Y Matsushita, T Suzuki, T Ichimura, T Hikida - Chemical physics, 2003 - Elsevier
Fluorescence properties of excited 4 ′ -dimethylaminoacetophenone (DMAAP) complexed with α-, β-, and γ-cyclodextrins (CDs) were studied by means of steady state and time-…
Number of citations: 13 www.sciencedirect.com
J Dobkowski, M Kijak, IV Sazanovich… - The Journal of Physical …, 2015 - ACS Publications
Stationary and picosecond time-resolved fluorescence (TRF) and absorption spectra were compared in different aprotic solvents at various temperatures for 4-acetyl-4′-(dimethylamino…
Number of citations: 6 pubs.acs.org
Y Matsushita, T Hikida - Chemical physics letters, 1998 - Elsevier
Fluorescence properties of excited 4′-dimethylaminoacetophenone (DMAAP) complexed with α-cyclodextrin (CD) were studied. The complex exhibited dual fluorescence in neutral …
Number of citations: 18 www.sciencedirect.com
Z Diwu, C Beachdel, DH Klaubert - Tetrahedron letters, 1998 - Elsevier
… 2-bromo-4’-dimethylaminoacetophenone during our process development … 4’-dimethylaminoacetophenone with bromine predominantly gave 3’bromo-4’-dimethylaminoacetophenone …
Number of citations: 85 www.sciencedirect.com
LN Sobenina, AP Demenev, AI Mikhaleva… - Russian Journal of …, 2008 - Springer
… 4-Dimethylaminoacetophenone oxime was synthesized from 4-dimethylaminoacetophenone … KOH-DMSO gave previously unknown 4-dimethylaminoacetophenone O-vinyloxime as the …
Number of citations: 3 link.springer.com
H Bader, AR Hansen, FJ McCarty - The Journal of Organic …, 1966 - ACS Publications
… of the reactions carried out in DMF are also decreased by formation of additional by-products due tothe presence of dimethylamine, such as formation of 4dimethylaminoacetophenone (…
Number of citations: 91 pubs.acs.org
MJ Allen, JA Siragusa, W Pierson - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… THE mixed pinacol obtained by reductive coupling of 4-dimethylaminoacetophenone and 4-methoxyacetophenone was earlier isolated by fractional crystallization of the basic fraction …
Number of citations: 0 pubs.rsc.org
CTL Chan, C Ma, RCT Chan, HM Ou, HX Xie… - Physical Chemistry …, 2020 - pubs.rsc.org
… The excitation dynamics in water also remains largely unknown for analogs of PABA such as 4-dimethylaminoacetophenone (DMAAP) and 4-dimethylaminobenzaldehyde (DMABA) …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.